N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a dimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the reaction of appropriate precursors such as 4-chloro-2-(methylthio)pyrimidine with oxidizing agents to form 4-chloro-2-(methylsulfonyl)pyrimidine.
Substitution Reaction: The sulfonyl group is then displaced by N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions, followed by in situ hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including antibacterial, antifungal, and anticancer properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, affecting nerve transmission .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 5-Amino-pyrazoles
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyrimidine ring with a pyrazole moiety and a dimethoxyphenyl group makes it a versatile compound for various applications in medicinal chemistry and biological studies.
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5O2/c1-22-13-5-4-12(14(8-13)23-2)10-17-15-9-16(19-11-18-15)21-7-3-6-20-21/h3-9,11H,10H2,1-2H3,(H,17,18,19) |
InChI Key |
DOHVBTVRAHICHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=NC=N2)N3C=CC=N3)OC |
Origin of Product |
United States |
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